molecular formula C20H16N4O3S B3216584 1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- CAS No. 1172231-07-0

1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-

Cat. No.: B3216584
CAS No.: 1172231-07-0
M. Wt: 392.4 g/mol
InChI Key: OCEURPDSCJAGMO-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- is a complex organic compound that features a benzodioxole ring, an acetamide group, and a benzothiazolyl-pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the acetamide group via acylation. The benzothiazolyl-pyrazolyl moiety is then attached through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Shares the benzodioxole and acetamide groups but differs in the attached moiety.

    1,3-Benzodioxole-5-yl-indoles: Contains the benzodioxole ring but has an indole moiety instead of the benzothiazolyl-pyrazolyl group.

Uniqueness

1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-8-18(24(23-12)20-21-14-4-2-3-5-17(14)28-20)22-19(25)10-13-6-7-15-16(9-13)27-11-26-15/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEURPDSCJAGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137230
Record name N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172231-07-0
Record name N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172231-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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